molecular formula C4H7NaO2 B1603594 Sodium butyrate-2-13C CAS No. 286367-62-2

Sodium butyrate-2-13C

Cat. No. B1603594
M. Wt: 111.08 g/mol
InChI Key: MFBOGIVSZKQAPD-FJUFCODESA-M
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Description

Sodium butyrate-2-13C is a stable isotope-labeled form of sodium butyrate, a short-chain fatty acid that is produced by gut microbiota during the fermentation of dietary fiber. This compound has gained significant attention in scientific research due to its potential therapeutic effects on various diseases, including cancer, inflammatory bowel disease, and neurological disorders.

Scientific Research Applications

Immunomodulation in Aquaculture

  • Innate Immunity of Crustaceans: Sodium butyrate regulates innate immunity in crustaceans, like crayfish, enhancing their resistance to diseases like White spot syndrome virus (WSSV). It up-regulates immune-related genes and reduces mortality from WSSV, indicating potential as an aquatic feed additive (Xiao, Zhang, & Zhu, 2021).

Cancer Research

  • Colorectal Cancer: Sodium butyrate induces endoplasmic reticulum stress and autophagy in colorectal cancer cells, suggesting a complex interplay between autophagy and apoptosis in cancer treatment (Zhang et al., 2016).
  • Melanoma Inhibition: It can inhibit the growth of B16 melanoma in mice, affecting tumor-associated macrophage proliferation and reducing pro-tumor factors (Xiong, Mou, & Xiang, 2015).
  • Gastric Cancer: Combining sodium butyrate with cisplatin enhances apoptosis in gastric cancer cells through the mitochondrial apoptosis pathway, presenting a potential therapeutic option (Li et al., 2021).

Metabolic Health

  • Insulin Sensitivity: Sodium butyrate improves insulin sensitivity by increasing insulin receptor expression and activating the Akt signaling pathway in obese Apo E knockout mice (Aguilar et al., 2018).

Neurological Applications

  • Radiation-Induced Cognitive Impairment: Sodium butyrate prevents cognitive impairment caused by radiation exposure in mice, suggesting a role in protecting brain function (Lee et al., 2019).

Anti-Inflammatory Effects

  • Inflammation in Type 2 Diabetes: It alleviates inflammatory responses in lipopolysaccharide (LPS)-stimulated bovine macrophages, highlighting its anti-inflammatory properties (Jiang et al., 2020).

Applications in Nutritional Science

  • Dairy Product Analysis: It has been used in 13C NMR spectroscopy for assessing milk fat content in dairy products (Sacchi et al., 2018).

Cardiovascular Health

  • Cardiac Hypertrophy: Sodium butyrate controls cardiac hypertrophy in experimental rat models, showing promise for treating heart conditions (Patel, 2018).

properties

IUPAC Name

sodium;(213C)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i3+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBOGIVSZKQAPD-FJUFCODESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[13CH2]C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635676
Record name Sodium (2-~13~C)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium butyrate-2-13C

CAS RN

286367-62-2
Record name Sodium (2-~13~C)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286367-62-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Nishina, K Sato, I Hazekawa… - The Journal of …, 1995 - academic.oup.com
A catalytic intermediate, the so-called “purple complex,” of acyl-CoA dehydrogenase is produced on its reaction with the substrate, acyl-CoA. The purple complex is a charge-transfer …
Number of citations: 35 academic.oup.com

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